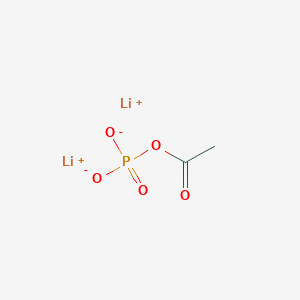

Acetyl phosphate lithium salt

Description

BenchChem offers high-quality Acetyl phosphate lithium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetyl phosphate lithium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

26902-64-7 |

|---|---|

Molecular Formula |

C2H3Li2O5P |

Molecular Weight |

152 g/mol |

IUPAC Name |

dilithium;acetyl phosphate |

InChI |

InChI=1S/C2H5O5P.2Li/c1-2(3)7-8(4,5)6;;/h1H3,(H2,4,5,6);;/q;2*+1/p-2 |

InChI Key |

GOBPXJGOJYUOAF-UHFFFAOYSA-L |

SMILES |

[Li+].[Li+].CC(=O)OP(=O)([O-])[O-] |

Canonical SMILES |

[Li+].[Li+].CC(=O)OP(=O)([O-])[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Lithium Acetyl Phosphate vs. Lithium Potassium Acetyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl phosphate is a pivotal high-energy intermediate in cellular metabolism, serving as a critical donor of both phosphoryl and acetyl groups. In research and pharmaceutical development, it is commonly supplied as a salt, with lithium acetyl phosphate (LAP) and lithium potassium acetyl phosphate (LKAP) being two prevalent forms. While functionally similar due to the common acetyl phosphate anion, the choice between these two salts is not trivial. This guide elucidates the core differences between LAP and LKAP, focusing on their physicochemical properties, biological implications, and practical applications. The presence of the potassium cation in LKAP introduces subtle yet significant alterations in solubility, stability, and ionic interactions within biological systems, which can influence experimental outcomes and formulation strategies. This document provides a comparative analysis, detailed experimental protocols, and mechanistic insights to empower researchers to make informed decisions in their selection and application of these essential biochemical reagents.

Introduction

Acetyl phosphate (AcP) occupies a central node in the metabolic networks of both prokaryotic and eukaryotic organisms.[1][2] As a high-energy mixed anhydride of acetic acid and phosphoric acid, it functions as a key phosphoryl donor for the synthesis of ATP and as an acetyl donor for the acetylation of proteins and other metabolites.[2][3] Its utility extends from fundamental biochemical research, where it serves as a substrate for enzymes like phosphotransacetylase and acetate kinase, to industrial biocatalysis and pharmaceutical applications where it's used in enzymatic cascades.[4][5][6]

To facilitate its use in laboratory and industrial settings, acetyl phosphate is stabilized as a salt. This guide focuses on two such salts: Lithium Acetyl Phosphate (the dilithium salt form) and Lithium Potassium Acetyl Phosphate (a mixed salt). The fundamental difference lies in their cationic composition. While both provide the essential acetyl phosphate anion, the distinct properties of lithium (Li⁺) versus a combination of lithium and potassium (K⁺) ions can have cascading effects on the compound's behavior, both on the bench and in biological systems.

This technical guide aims to dissect these differences, providing a comprehensive framework for understanding the nuances of each compound. We will explore their comparative physicochemical characteristics, delve into the potential biological consequences of the differential cation environment, and offer practical guidance on their application, including detailed experimental protocols.

Physicochemical Properties: A Comparative Analysis

The primary distinction between LAP and LKAP is the counter-ion composition, which directly influences their physical and chemical properties.

Chemical Structure

The active component in both compounds is the acetyl phosphate anion (C₂H₄O₅P⁻). The difference lies in the stabilizing cations.

-

Lithium Acetyl Phosphate (LAP): Typically refers to the dilithium salt, Li₂C₂H₃O₅P.

-

Lithium Potassium Acetyl Phosphate (LKAP): A mixed salt with the formula C₂H₃KLiO₅P.[4]

The presence of potassium, a larger and less charge-dense cation than lithium, can affect the crystal lattice energy and solvation properties of the salt.

Solubility and Stability

A critical consideration for any experimental work is the solubility and stability of the reagent.

-

Solubility: Lithium Potassium Acetyl Phosphate is soluble in water, with one supplier noting a solubility of 25 mg/mL. While specific comparative data is scarce, the general properties of alkali metal salts suggest that mixed salts can sometimes exhibit different solubility profiles compared to their single-cation counterparts. Lithium acetyl phosphate is also water-soluble but is noted to be insoluble in common organic solvents like deuterated chloroform (CDCl₃), tetrahydrofuran (THF-d₈), and dimethyl sulfoxide (DMSO-d₈).[5]

Comparative Data Summary

| Property | Lithium Acetyl Phosphate (Dilithium) | Lithium Potassium Acetyl Phosphate | Source(s) |

| Molecular Formula | C₂H₃Li₂O₅P (approx.) | C₂H₃KLiO₅P | [4][7] |

| Molecular Weight | ~145.9 g/mol | 184.06 g/mol | [4][7] |

| Appearance | White solid or powder | White solid or powder | [4] |

| Storage Temperature | ≤ -20°C | ≤ -20°C | [4] |

| Aqueous Solubility | Soluble | 25 mg/mL | [5] |

| Organic Solubility | Insoluble in common organic solvents | Not specified, likely poor | [5] |

Mechanism of Action and Biological Implications

The primary function of both compounds is to deliver the acetyl phosphate anion. However, the accompanying cations are not merely spectators and can influence biological systems.

Acetyl Phosphate: The Active Moiety

Acetyl phosphate is a versatile biological molecule:

-

High-Energy Phosphate Donor: It can phosphorylate ADP to form ATP in a reaction catalyzed by acetate kinase, making it a vital component of ATP regeneration systems in biochemical assays.[4]

-

Acetyl Group Donor: AcP can act as a donor for protein acetylation, a key post-translational modification that regulates protein function.[2][8]

-

Metabolic Intermediate: It is a key node in pathways like pyruvate metabolism.[1][9]

The Cationic Influence: Li⁺ vs. K⁺

The differential cationic environment is where the subtle but important differences arise.

-

Lithium (Li⁺): Lithium is a well-known bioactive ion, primarily used as a mood stabilizer in the treatment of bipolar disorder.[10][11] Its mechanisms are complex but include the inhibition of enzymes like glycogen synthase kinase 3 (GSK3) and inositol monophosphatase, often by competing with magnesium (Mg²⁺).[10][12] When using LAP in cellular or in vivo models, the introduction of Li⁺ ions could have off-target effects, which must be considered in the experimental design.[10]

-

Potassium (K⁺): Potassium is the major intracellular cation and is essential for maintaining membrane potential, nerve impulse transmission, and enzyme function. The addition of K⁺ via LKAP is less likely to cause significant pharmacological effects at typical concentrations used in biochemical assays, as it is already present at high concentrations within cells. However, in sensitive systems or specific formulations, the precise ionic balance can be important.

The choice between LAP and LKAP can, therefore, be critical. If the goal is to study the effects of acetyl phosphate in a system sensitive to lithium's pharmacological actions, LKAP might be the preferable reagent to minimize confounding variables. Conversely, if the system is insensitive to lithium or if the lithium concentration is well below its therapeutic range, the choice may be guided by other factors like solubility or purity.

Mandatory Visualization: Experimental Workflow

Below is a generalized workflow for comparing the efficacy of LAP and LKAP in an in-vitro kinase assay with an ATP regeneration system.

Caption: Workflow for comparing LAP and LKAP in a kinase assay.

Applications in Research and Drug Development

Both LAP and LKAP are primarily used as a source of acetyl phosphate for various applications.

-

Biochemical Research: They are essential components in studies of metabolic pathways, enzymatic reactions, and energy transfer in cells.[4] For example, LKAP has been used as a component in evaluating choline acetyltransferase activity.

-

Pharmaceutical Development: Acetyl phosphate salts are crucial for industrial biocatalytic processes, particularly in enzymatic phosphorylation cascades for the synthesis of antibiotics and other drugs.[3][5][6] The synthesis of high-purity acetyl phosphate is critical, as impurities can inhibit downstream reactions.[5][6]

-

Drug Formulation: The choice of salt form can impact the stability and bioavailability of a final drug product.[4] While acetyl phosphate itself is not typically a final API, its use in the manufacturing process means that the properties of its salt form are relevant to process chemistry and purity.

Experimental Protocols

This section provides detailed methodologies for the characterization and application of acetyl phosphate salts.

Protocol: Quantification of Acetyl Phosphate via Hydroxamate Assay

This colorimetric assay is a classic method for determining the concentration of acetyl phosphate. It relies on the reaction of AcP with hydroxylamine to form acetyl-hydroxamate, which then forms a colored complex with ferric iron (Fe³⁺).

Principle:

-

Acetyl Phosphate + NH₂OH → Acetyl-NHOH + Pᵢ

-

Acetyl-NHOH + Fe³⁺ → [Ferric-Hydroxamate Complex] (colored)

Materials:

-

Acetyl Phosphate solution (LAP or LKAP)

-

Hydroxylamine hydrochloride (2 M, freshly prepared)

-

NaOH (3.5 M)

-

HCl (1 M)

-

Ferric Chloride (FeCl₃) reagent: 10% FeCl₃ in 0.1 M HCl

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a standard curve using a known concentration of LAP or LKAP. Prepare unknown samples to fall within this range.

-

Reaction:

-

To 0.5 mL of your sample, add 1.0 mL of a 1:1 mixture of 2 M hydroxylamine and 3.5 M NaOH.

-

Vortex immediately and let the reaction proceed for 10 minutes at room temperature.

-

-

Acidification & Color Development:

-

Add 0.5 mL of 1 M HCl to stop the reaction and neutralize excess base.

-

Add 0.5 mL of the FeCl₃ reagent. Vortex immediately. A reddish-brown color will develop.

-

-

Measurement:

-

Centrifuge the samples to pellet any precipitate.

-

Measure the absorbance of the supernatant at 540 nm.

-

-

Quantification: Determine the concentration of the unknown samples by comparing their absorbance to the standard curve.

Self-Validation: The protocol's integrity is maintained by running a blank (water instead of sample) to zero the spectrophotometer and a full standard curve with each assay run. The linearity of the standard curve (R² > 0.99) validates the assay's performance.

Protocol: Analytical Distinction by LC-MS/MS

Mass spectrometry can be used to confirm the presence of the acetyl phosphate anion.

Methodology:

-

Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as a ZIC-pHILIC column, suitable for retaining small polar molecules.[13]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium carbonate) is effective.[13]

-

Detection (Mass Spectrometry): Use an electrospray ionization (ESI) source in negative ion mode.

-

MRM Transition: Monitor the multiple reaction monitoring (MRM) transition of the parent ion (m/z 139) to a characteristic fragment ion (m/z 79), which corresponds to the loss of the acetyl group.[13]

This method is highly specific and can distinguish acetyl phosphate from other phosphates. The cations (Li⁺, K⁺) would not typically be monitored in this ESI-negative method.

Mandatory Visualization: Acetyl Phosphate Signaling Role

The diagram below illustrates the dual role of acetyl phosphate as a donor for both phosphorylation and acetylation, which can impact cellular signaling.

Caption: Dual signaling roles of the acetyl phosphate anion.

Conclusion

The choice between lithium acetyl phosphate and lithium potassium acetyl phosphate extends beyond simple reagent availability. While both effectively deliver the functionally critical acetyl phosphate anion, the differing cationic composition presents distinct physicochemical and biological profiles.

-

Lithium Acetyl Phosphate (LAP): A suitable choice for general biochemical assays where the introduction of lithium ions is not expected to interfere with the system under study.

-

Lithium Potassium Acetyl Phosphate (LKAP): The preferred reagent when working with lithium-sensitive biological systems (e.g., neuronal cells, studies involving GSK3) to avoid confounding pharmacological effects. Its well-documented properties and commercial availability make it a reliable standard.

Researchers and drug development professionals must weigh these differences in the context of their specific application. Considerations of solubility, potential off-target ionic effects, and even process chemistry implications are paramount. By understanding these nuances, scientists can enhance the precision, reproducibility, and validity of their experimental outcomes.

References

-

Smith, J. P., et al. (2021). Investigation of Lithium Acetyl Phosphate Synthesis Using Process Analytical Technology. Organic Process Research & Development, 25(6), 1376–1385. Retrieved from [Link]

-

Young, A. H. (2009). Lithium: the pharmacodynamic actions of the amazing ion. British Journal of Psychiatry, 195(5), 379-381. Retrieved from [Link]

-

American Elements. (n.d.). Lithium Potassium Acetyl Phosphate. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Advantages and disadvantages using lithium-based drugs. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Lithium salt – Knowledge and References. Retrieved from [Link]

-

ACS Publications. (2021). Investigation of Lithium Acetyl Phosphate Synthesis Using Process Analytical Technology. Organic Process Research & Development. Retrieved from [Link]

-

ResearchGate. (2021). Investigation of Lithium Acetyl Phosphate Synthesis Using Process Analytical Technology. Retrieved from [Link]

-

Kalinova, G., et al. (2018). Observation of acetyl phosphate formation in mammalian mitochondria using real-time in-organelle NMR metabolomics. PNAS, 115(16), 4138-4143. Retrieved from [Link]

-

Zharova, T. V., et al. (2023). The Participation of Acetyl Phosphate, a Microbial and Host Metabolite, in the Regulation of the Calcium Balance in Mitochondria and Cells. International Journal of Molecular Sciences, 24(3), 2345. Retrieved from [Link]

-

ResearchGate. (2014). How can I detect and quantify acetyl phosphate?. Retrieved from [Link]

-

Tondo, L., et al. (2019). Clinical use of lithium salts: guide for users and prescribers. International Journal of Bipolar Disorders, 7(1), 16. Retrieved from [Link]

-

Belous, A. A., et al. (2023). Influence of the Microbial Metabolite Acetyl Phosphate on Mitochondrial Functions Under Conditions of Exogenous Acetylation and Alkalization. International Journal of Molecular Sciences, 24(13), 10841. Retrieved from [Link]

-

Wikipedia. (n.d.). Lithium. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetyl phosphate. Retrieved from [Link]

-

Koleva, L., et al. (2006). A Novel Method for the Synthesis of Acetyl Phosphate. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(6), 1373-1378. Retrieved from [Link]

-

Ingram-Smith, C., & Smith, K. S. (2011). Direct detection of the acetate-forming activity of the enzyme acetate kinase. Analytical Biochemistry, 421(1), 344-348. Retrieved from [Link]

-

Dr. Oracle. (2025). Are different formulations of lithium (e.g. capsules vs tablets) interchangeable?. Retrieved from [Link]

-

Ren, J., et al. (2019). Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation. PLoS Pathogens, 15(2), e1007562. Retrieved from [Link]

Sources

- 1. The Participation of Acetyl Phosphate, a Microbial and Host Metabolite, in the Regulation of the Calcium Balance in Mitochondria and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetyl phosphate - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. mdpi.com [mdpi.com]

- 9. Acetyl phosphate(lithium potassium) | TargetMol [targetmol.com]

- 10. Lithium: the pharmacodynamic actions of the amazing ion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical use of lithium salts: guide for users and prescribers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmacy180.com [pharmacy180.com]

- 13. pnas.org [pnas.org]

Technical Guide: Acetyl Phosphate Lithium Salt in Mitochondrial Metabolic Profiling

Executive Summary

Acetyl Phosphate (AcP) is a high-energy phosphoanhydride traditionally associated with bacterial metabolism (the AckA-Pta pathway).[1] However, emerging evidence identifies AcP as a transient catalytic intermediate in mammalian mitochondria, specifically within the Pyruvate Dehydrogenase (PDH) complex.[2]

This guide addresses the application of Acetyl Phosphate Lithium Potassium Salt as a dual-function metabolic probe. It serves two distinct roles in mitochondrial research:

-

Bioenergetic Precursor: A high-energy phosphate donor (

) capable of driving ATP regeneration. -

Acetylation Donor: A potent agent for non-enzymatic lysine acetylation of mitochondrial proteins, regulating enzymes such as Succinate Dehydrogenase (SDH) and the Mitochondrial Permeability Transition Pore (mPTP).

Critical Note on Reagent Chemistry: Commercial AcP is supplied as a Lithium Potassium salt to maximize stability. The presence of Lithium (

Part 1: Physicochemical Properties & Stability

The High-Energy Bond

Acetyl phosphate possesses a mixed anhydride bond between a carboxylic acid and phosphoric acid. Its hydrolysis potential exceeds that of ATP, making it a "super-high-energy" compound.

| Compound | Hydrolysis Reaction | Biological Role | |

| Acetyl Phosphate | -43.0 | Non-enzymatic Acetyl Donor / ATP Driver | |

| Phosphoenolpyruvate | -61.9 | Glycolytic Intermediate | |

| ATP | -30.5 | Universal Energy Currency | |

| Acetyl-CoA | -31.4 | Enzymatic Acetyl Donor |

The Lithium Factor

The lithium salt form is used to prevent rapid hydrolysis during storage.

-

Solubility: Water-soluble (~25 mg/mL).[3]

-

Stability: Highly labile in acidic conditions. Maximum stability is at pH 9.0, but physiological experiments require pH 7.2–8.0.

-

Handling: Prepare fresh immediately before use. Do not store aqueous solutions.

Part 2: Mechanistic Role in Mitochondria

The "Intermediate" Controversy

While AcP is a stable end-product in bacteria, in mammalian mitochondria, it is a transient intermediate formed by the E1 subunit of the PDH complex. Under conditions of high flux or mitochondrial stress (e.g., high glucose, matrix alkalization), AcP accumulates and acts as a chemical modifier.

Mechanism of Action: Non-Enzymatic Acetylation

Unlike nuclear histone acetylation (mediated by acetyltransferases like HATs), mitochondrial acetylation is largely non-enzymatic .[1][4][5] The alkaline environment of the mitochondrial matrix (pH ~8.[1]0) deprotonates lysine residues (

Figure 1: The bifurcation of Acetyl Phosphate pathways in mitochondria. AcP serves as a transient intermediate capable of driving non-enzymatic protein acetylation, a process opposed by the deacetylase SIRT3.

Part 3: Experimental Protocols

Protocol A: Probing Mitochondrial Non-Enzymatic Acetylation

This protocol uses AcP-Li to simulate mitochondrial hyperacetylation stress.

Reagents:

-

Isolated Mitochondria (Rat liver or cell culture derived).

-

Treatment: Acetyl Phosphate Lithium Potassium Salt (Sigma).[1][3]

-

Control: Lithium Chloride (LiCl) + Potassium Phosphate (

) to control for ionic effects. -

Buffer: HEPES-based mitochondrial respiration buffer (pH 7.2 and pH 8.0).

Workflow:

-

Isolation: Isolate mitochondria via differential centrifugation.[1] Resuspend in respiration buffer (0.5 mg protein/mL).

-

Equilibration: Aliquot samples into three groups:

-

Vehicle Control

-

Li+ Control: Add 1 mM LiCl + 1 mM

. -

AcP Treatment: Add 1 mM AcP-Li.

-

-

Incubation: Incubate at 37°C for 10 minutes .

-

Note: Perform parallel incubations at pH 7.2 (physiological) and pH 8.0 (matrix simulation). AcP acetylation efficiency increases 2-3 fold at pH 8.0.

-

-

Functional Assay (Respiration): Transfer to Clark electrode chamber. Add Succinate (5 mM) + Rotenone. Measure State 2, State 3 (+ADP), and State 4 respiration.

-

Biochemical Analysis: Lyse mitochondria. Perform Western Blot using Anti-Acetyl-Lysine antibody.

Expected Results:

-

Acetylation: AcP treatment should show a global increase in lysine acetylation (smear on Western blot) compared to Li+ control.

-

Function: AcP treatment often inhibits State 3 respiration and SDH activity due to hyperacetylation of active sites.

Protocol B: ATP Regeneration System (Coupled Assay)

AcP-Li is used to maintain constant ATP levels in ATPase assays.

System Components:

-

Acetyl Phosphate Lithium Salt (5–10 mM).

-

Acetate Kinase (bacterial source, 1–5 U/mL).

-

ADP (catalytic amount).[6]

Mechanism:

Advantage: Prevents ADP accumulation (which is often inhibitory) and maintains ATP saturation without adding massive excess ATP.

Part 4: Data Interpretation & Troubleshooting

The Lithium Control Matrix

Since

| Observation | AcP-Li Treated | LiCl Control | Conclusion |

| mPTP Opening | Delayed | Delayed | Effect is due to Lithium , not Acetyl Phosphate. |

| mPTP Opening | Delayed (Strong) | Delayed (Weak) | Synergistic effect of AcP and Li+. |

| SDH Activity | Inhibited | No Change | Effect is due to Acetylation (AcP specific). |

Visualization of Experimental Logic

Figure 2: Decision matrix for distinguishing Acetyl Phosphate specific effects from Lithium salt artifacts.

References

-

Weinert, B. T., et al. (2013). Acetyl-Phosphate Is a Critical Determinant of Lysine Acetylation in E. coli. Molecular Cell. [Link]

-

Wagner, G. R., & Payne, R. M. (2013). Widespread and enzyme-independent Nepsilon-acetylation of mitochondrial proteins. Journal of Biological Chemistry. [Link]

-

Kim, S. M., et al. (2018). Observation of acetyl phosphate formation in mammalian mitochondria using real-time in-organelle NMR metabolomics.[2] PNAS. [Link]

-

Khailova, L. S., et al. (2024). Influence of the Microbial Metabolite Acetyl Phosphate on Mitochondrial Functions Under Conditions of Exogenous Acetylation and Alkalization. International Journal of Molecular Sciences. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Observation of acetyl phosphate formation in mammalian mitochondria using real-time in-organelle NMR metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lithium potassium acetyl phosphate high-energy phosphate donor 94249-01-1 [sigmaaldrich.com]

- 4. The Role of Mitochondrial Non-Enzymatic Protein Acylation in Ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Khan Academy [khanacademy.org]

The Acetyl Phosphate Paradigm: From Metabolic Intermediate to Global Signal

Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Abstract

For decades, signal transduction and metabolism were viewed as distinct cellular modules: one processing information, the other processing energy. This guide explores the paradigm-shifting discovery of Acetyl Phosphate (AcP) as the molecular bridge between these two worlds. We trace the history from Fritz Lipmann’s initial isolation of AcP to the seminal kinetic studies by the Stock laboratory, which demonstrated that Response Regulators (RRs) can autophosphorylate in the absence of sensor kinases. We examine the mechanistic basis of this "non-canonical" signaling, its role as a global regulator of bacterial virulence, and the experimental methodologies required to distinguish AcP-driven signaling from sensor kinase cross-talk.

The Metabolic Origins: The Lipmann Era

The Discovery of "Squiggle P" (~P)

The story of acetyl phosphate begins not in signaling, but in the fundamental thermodynamics of life. In 1940, Fritz Lipmann , working at Cornell Medical School, was investigating pyruvate oxidation in Lactobacillus delbrueckii. He observed that the reaction required inorganic phosphate and generated an energy-rich intermediate capable of generating ATP.

In his landmark 1941 review, "Metabolic Generation and Utilization of Phosphate Bond Energy," Lipmann introduced the concept of the "high-energy phosphate bond" (represented as ~P ).[1] He identified acetyl phosphate as the first biologically isolated "energy-rich" acyl phosphate, serving as the intermediate in the conversion of acetyl-CoA to acetate.

The AckA-Pta Pathway

Lipmann defined the reversible pathway that remains the primary source of AcP in bacteria, governed by two enzymes:

-

Phosphotransacetylase (Pta): Converts Acetyl-CoA + Pi

Acetyl-P + CoA. -

Acetate Kinase (AckA): Converts Acetyl-P + ADP

Acetate + ATP.

This pathway allows bacteria to generate ATP via substrate-level phosphorylation during overflow metabolism (e.g., growth on glucose) or to activate acetate for biomass when carbon is scarce.

The Bridge to Signaling: The Kinetic Revolution (1990s)

The Two-Component System (TCS) Dogma

By the 1980s, the Two-Component System (TCS) was established as the dominant bacterial signaling mechanism. The dogma was strict:

-

Sensor Histidine Kinase (HK): Autophosphorylates on a His residue upon sensing a stimulus.

-

Response Regulator (RR): Catalyzes the transfer of the phosphoryl group from the HK to a conserved Asp residue, activating output domains.

The Paradigm Shift: Autophosphorylation

In 1992, a pivotal study by Lukat, McCleary, Stock, and Stock shattered the HK-dependency dogma. They demonstrated that purified CheY (the chemotaxis response regulator) could phosphorylate itself in vitro using small molecule phosphodonors, including acetyl phosphate, carbamoyl phosphate, and phosphoramidate.

Key Insight: The RR receiver domain is not a passive substrate; it is an active catalyst. The HK is merely a specific phosphodonor that accelerates a reaction the RR can perform autonomously.

Physiological Relevance: The "Global Signal" Hypothesis

In 1994, McCleary and Stock provided the physiological grounding for these biochemical observations. Using E. coli, they demonstrated:

-

Intracellular Variation: AcP levels fluctuate wildly depending on the carbon source (3 mM on pyruvate/glucose vs. <0.1 mM on glycerol).

-

Thresholds: The

for AcP-driven phosphorylation of RRs (e.g., OmpR, PhoB, NtrC) falls within this physiological range (1–10 mM).

This led to the hypothesis that AcP acts as a global signal of nutritional status, broadcasting the cell's metabolic state directly to the signaling network, bypassing specific sensors.

Mechanism of Action: The "Connector" Model

Thermodynamics and Kinetics

AcP is an efficient phosphodonor because of its high free energy of hydrolysis (

-

Specificity: Not all RRs respond to AcP equally. The rate of autophosphorylation varies by orders of magnitude (e.g., CheY is fast, PhoB is slow). This kinetic filtering prevents "short-circuiting" of all pathways while allowing specific global regulation.

-

Dephosphorylation: AcP-driven signaling is transient. Many RRs also possess autophosphatase activity, or rely on their cognate HKs to strip the phosphate group, creating a dynamic steady state.

The Wolfe "Connector" Hypothesis

In the 2000s, Alan Wolfe and colleagues formalized the role of AcP in complex phenotypes like biofilm formation.[2] They proposed that AcP serves as a "connector," linking the metabolic state (AckA-Pta pathway) to developmental gene expression.

-

High AcP (Glucose/Pyruvate): Phosphorylates RRs like RcsB (capsule synthesis) and OmpR (osmoregulation).

-

Low AcP (Succinate/Fumarate): RRs remain unphosphorylated (unless activated by cognate HKs), favoring motility (Flagella).

Visualization: The Dual-Input Signaling Architecture

Figure 1: The AcP "Connector" Model. This diagram illustrates how Acetyl Phosphate acts as a metabolic bypass, directly phosphorylating Response Regulators (RRs) independently of the canonical Sensor Kinase (HK) pathway.

Experimental Methodologies

Distinguishing AcP-dependent phosphorylation from HK-dependent signaling requires rigorous controls.

Measuring Intracellular AcP (The Bochner Method)

Direct measurement is challenging due to the lability of the acyl phosphate bond. The gold standard remains the 2D-TLC method adapted by McCleary & Stock.

Protocol Summary:

-

Labeling: Grow cells in minimal medium with

-orthophosphate. -

Quenching: Rapidly quench metabolism using Formic Acid (AcP is acid-stable at low temperature, base-labile). Note: Avoid standard alkaline lysis.

-

Extraction: Extract nucleotides and acyl phosphates.

-

Separation:

-

Dimension 1: Isobutyric acid/NH

OH/EDTA. -

Dimension 2: Ammonium sulfate/Sodium phosphate/Isopropanol.

-

-

Quantification: Normalize AcP spot intensity against total ATP/ADP pools.

Genetic Validation Strategy

To confirm AcP involvement in a phenotype, construct the following mutant suite:

| Genotype | AcP Status | Rationale |

| WT | Physiological | Baseline control. |

| Zero/Low | Eliminates AcP synthesis from Acetyl-CoA. | |

| High | Blocks AcP degradation; accumulates AcP (if Pta is active). | |

| Zero | Strict negative control; prevents AcP accumulation via Pta reversal. | |

| N/A | Removes cognate kinase. If phenotype persists in |

In Vitro Phosphorylation Assay

Reagents: Purified RR, Lithium Potassium Acetyl Phosphate (commercially available or synthesized),

Workflow:

-

Incubate RR (

) with AcP ( -

Take time points (0, 30s, 1min, 5min, 30min).

-

Quench with SDS-loading buffer (non-reducing).

-

Analyze via Phos-tag SDS-PAGE or native gel electrophoresis (phosphorylation alters mobility).

Therapeutic Implications

The AcP-RR interaction represents a "metabolic-genetic" coupling that is critical for virulence in many pathogens, including Salmonella, Vibrio, and Staphylococcus aureus.

Drug Targets

-

AckA Inhibition: In S. aureus, the LytSR TCS monitors membrane potential but is also activated by AcP. Inhibiting AckA leads to toxic AcP accumulation and dysregulated cell death (LytR activation).

-

Uncoupling Agents: Small molecules that bind the RR receiver domain active site could block AcP access without inhibiting the cognate HK, specifically dampening metabolic inputs to virulence.

The "Noise" vs. "Signal" Debate

In drug development, it is vital to determine if AcP phosphorylation is "biological noise" (non-specific chemical spillover) or a selected trait.

-

Evidence for Selection: The conservation of kinetic parameters in RRs (e.g., RcsB) suggests evolutionary pressure to maintain sensitivity to AcP.

-

Implication: Drugs altering bacterial metabolism (e.g., metabolic inhibitors) may have unintended downstream effects on virulence gene expression via the AcP-RR axis.

References

-

Lipmann, F. (1941). Metabolic generation and utilization of phosphate bond energy.[1][3][4][5][6] Advances in Enzymology and Related Areas of Molecular Biology, 1, 99-162. Link

-

Lukat, G. S., McCleary, W. R., Stock, A. M., & Stock, J. B. (1992).[7] Phosphorylation of bacterial response regulator proteins by low molecular weight phospho-donors.[8][9] Proceedings of the National Academy of Sciences, 89(2), 718-722.[7] Link[8]

-

McCleary, W. R., & Stock, J. B. (1994).[10][11] Acetyl phosphate and the activation of two-component response regulators.[12][3][9][11][13][14][15][16] Journal of Biological Chemistry, 269(50), 31567-31572.[11] Link

-

Wolfe, A. J. (2005). The acetate switch. Microbiology and Molecular Biology Reviews, 69(1), 12-50. Link

-

Klein, A. H., Shlaes, D. M., & Stebbins, C. E. (2007). The histidine kinase inhibitor L-084 does not inhibit the acetyl phosphate-dependent phosphorylation of the response regulator. Protein Science, 16(12), 2733-2739. Link

-

Wolfe, A. J. (2010).[16] Physiologically relevant small phosphodonors link metabolism to signal transduction.[16] Current Opinion in Microbiology, 13(2), 204-209. Link

Sources

- 1. Read "Biographical Memoirs: Volume 88" at NAP.edu [nationalacademies.org]

- 2. Evidence that acetyl phosphate functions as a global signal during biofilm development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetyl phosphate - Wikipedia [en.wikipedia.org]

- 4. eoht.info [eoht.info]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. nobelprize.org [nobelprize.org]

- 7. pnas.org [pnas.org]

- 8. Phosphorylation of bacterial response regulator proteins by low molecular weight phospho-donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. repository.lsu.edu [repository.lsu.edu]

- 11. Acetyl phosphate and the activation of two-component response regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Control of acetyl phosphate-dependent phosphorylation of the response regulator CiaR by acetate kinase in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Signaling mechanism by the Staphylococcus aureus two-component system LytSR: role of acetyl phosphate in bypassing the cell membrane electrical potential sensor LytS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Physiologically relevant small phosphodonors link metabolism to signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Acetyl Phosphate Lithium Salt in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Duality of Acetyl Phosphate Lithium Salt Solubility

Acetyl phosphate lithium salt, commercially available as lithium potassium acetyl phosphate, is a high-energy phosphate donor essential for in vitro biochemical assays, including studies on enzymatic reactions and energy metabolism.[1] Its utility is fundamentally linked to its solubility, which dictates its bioavailability in reaction mixtures and its formulation possibilities. This guide elucidates the pronounced solubility of this organometallic salt in water and provides a predictive framework for its behavior in organic solvents, a critical consideration for applications extending beyond traditional aqueous systems.

Aqueous Solubility: A Quantitative Overview

Lithium potassium acetyl phosphate exhibits significant solubility in water. However, reported values in commercially available datasheets show some variability, which can be attributed to differences in the grade of the material, analytical methods used, and equilibrium time.

| Reported Aqueous Solubility | Source | Notes |

| 25 mg/mL | Sigma-Aldrich[2][3], American Elements[4] | Commonly cited value for purum p.a. grade. |

| 41.67 mg/mL | TargetMol[5] | Sonication is recommended to facilitate dissolution. |

| 200 mg/mL | Sigma-Aldrich[2] | This higher value may correspond to a different grade or formulation. |

This high aqueous solubility is a direct consequence of the ionic nature of the salt and the polarity of the acetyl phosphate molecule. The lithium and potassium cations, along with the phosphate and acetyl groups, readily interact with the polar water molecules through ion-dipole and hydrogen bonding interactions, leading to effective solvation.

The Physicochemical Drivers of Solubility

Understanding the fundamental principles governing solubility is paramount for predicting the behavior of acetyl phosphate lithium salt in various solvent systems.[6][7]

The "Like Dissolves Like" Principle: Polarity at the Forefront

The solubility of a solute in a solvent is maximized when their intermolecular forces are similar. Acetyl phosphate lithium salt is a highly polar, ionic compound. Therefore, it is most soluble in polar solvents.

Factors Influencing Solubility

Several key factors influence the dissolution of acetyl phosphate lithium salt:

-

Temperature : For most solids dissolving in a liquid, solubility increases with temperature.[7] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid.

-

Molecular Size : While not a dominant factor for this relatively small molecule, in general, larger molecules can be more challenging for solvent molecules to surround and solvate.[6]

-

Ion-Pair Formation : In solution, cations and anions can exist as discrete, solvated ions or as ion pairs in close contact.[8] The formation of ion pairs can reduce the overall solubility of a salt. The extent of ion pair formation is influenced by the solvent's dielectric constant.

Predicting Solubility in Organic Solvents: A Theoretical Framework

Polar Protic Solvents (e.g., Methanol, Ethanol)

These solvents possess a hydroxyl group capable of hydrogen bonding and have relatively high dielectric constants. Given the polar nature of acetyl phosphate, it is expected to have moderate to high solubility in polar protic solvents. The solubility of other lithium salts, such as lithium nitrate, is highest in ethanol compared to other organic solvents.[9]

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)

These solvents have high dipole moments but do not have acidic protons for hydrogen bonding.

-

Dimethyl Sulfoxide (DMSO) : DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide array of organic and inorganic compounds.[10] It is anticipated that lithium potassium acetyl phosphate will exhibit good solubility in DMSO.

-

Dimethylformamide (DMF) : Similar to DMSO, DMF is a polar aprotic solvent and is expected to be a good solvent for this salt.

-

Acetonitrile : While polar, acetonitrile is generally a weaker solvent for salts than DMSO or DMF. The solubility is expected to be moderate .

Nonpolar Solvents (e.g., Toluene, Hexane)

These solvents have low dielectric constants and lack the ability to form strong interactions with ionic compounds. Consequently, acetyl phosphate lithium salt is predicted to be sparingly soluble to insoluble in nonpolar solvents.

The following diagram illustrates the predicted solubility profile based on solvent polarity.

Caption: Experimental workflow for determining the solubility of acetyl phosphate lithium salt.

Detailed Procedure

-

Preparation : Add an excess amount of acetyl phosphate lithium salt to a known volume of the solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration : Place the vial in a constant temperature environment and agitate continuously. An equilibration time of 24 to 48 hours is typically sufficient. [11]3. Phase Separation : Allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Sampling : Carefully withdraw an aliquot of the clear supernatant.

-

Filtration : Immediately filter the aliquot through a 0.22 µm syringe filter to remove any fine, suspended particles.

-

Quantification : Accurately dilute the filtrate and determine the concentration of acetyl phosphate using a suitable analytical method.

-

Calculation : Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Applications and Implications for Research and Development

The solubility of acetyl phosphate lithium salt is a critical parameter in its various applications:

-

Biochemical Assays : In enzymatic reactions, the salt must be fully dissolved in the aqueous buffer to act as an effective phosphate donor. [1]* Drug Formulation : For potential therapeutic applications of compounds that require phosphorylation for their activity, understanding the solubility in pharmaceutically acceptable solvents is essential for formulation development. [1]* Non-Aqueous Enzymology : Research into enzyme function in organic solvents requires knowledge of the solubility of all reactants, including co-factors and phosphate donors like acetyl phosphate.

Conclusion: A Guide for Informed Application

While acetyl phosphate lithium salt is well-characterized in terms of its high aqueous solubility, its behavior in organic solvents is less documented. This guide has provided a robust theoretical framework for predicting its solubility based on fundamental chemical principles. For applications demanding precise knowledge of solubility in specific non-aqueous systems, the detailed experimental protocol provided herein offers a reliable path to obtaining this critical data. By understanding and leveraging the solubility characteristics of this important reagent, researchers can enhance the reliability and reproducibility of their experiments and accelerate their research and development efforts.

References

-

American Elements. Lithium Potassium Acetyl Phosphate. [Link]

-

Xin, N., et al. (2016). Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary. eScholarship.org. [Link]

-

Chemistry Notes. Three Factors Affecting the Solubility of a Solution. [Link]

- Avdeef, A. (2005). Method for determining solubility of a chemical compound.

-

Li, M., et al. (2022). The study on the solubility of main group organometallics in selected solvents and the thermodynamic model of solubility correlation under inert atmosphere. ResearchGate. [Link]

-

Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

European Union. (2021). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. [Link]

-

Chemistry LibreTexts. (2016). 17.3: Factors that Affect Solubility. [Link]

-

Young, A. H. (2013). Lithium: the pharmacodynamic actions of the amazing ion. PMC. [Link]

-

National Center for Biotechnology Information. (2020). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Rybakowski, J. K. (2024). The Mechanisms of Lithium Action: The Old and New Findings. MDPI. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ≥85% (elemental analysis), powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. ACETYL PHOSPHATE LITHIUM POTASSIUM SALT CAS#: 94249-01-1 [m.chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. Acetyl phosphate(lithium potassium) | TargetMol [targetmol.com]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 7. chemistrynotes.com [chemistrynotes.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. escholarship.org [escholarship.org]

- 10. researchgate.net [researchgate.net]

- 11. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

Methodological & Application

Ligand-Independent Activation: In Vitro Phosphorylation of Response Regulators via Acetyl Phosphate

Abstract & Scope

Target Audience: Protein Biochemists, Structural Biologists, and Microbiology Researchers.

This application note details the protocol for the in vitro phosphorylation of bacterial Two-Component System (TCS) Response Regulators (RRs) using the small-molecule phosphodonor acetyl phosphate (AcP) . Unlike the physiological phosphotransfer which requires a specific Histidine Kinase (HK), AcP serves as a universal, low-molecular-weight phosphodonor.

Why this approach?

-

Bypass Membrane Proteins: Eliminates the need to purify difficult transmembrane Histidine Kinases.

-

Functional Isolation: Allows for the study of RR dimerization, DNA binding, and structural changes in a simplified binary system.

-

High Yield: Capable of driving RRs to near-stoichiometric phosphorylation levels (depending on the autophosphatase rate).

Scientific Principle (The "Why" and "How")

Mechanism of Action

In a canonical TCS, the HK autophosphorylates a histidine residue using ATP, then transfers the phosphoryl group to a conserved aspartate (Asp) on the RR.[1] AcP mimics the high-energy phospho-histidine intermediate.

The phosphoryl group of AcP (

Pathway Diagram

The following diagram illustrates the bypass mechanism utilized in this protocol.

[1]

Materials & Reagents

Critical Reagents Table

| Reagent | Specification | Purpose | Storage |

| Acetyl Phosphate | Lithium Potassium salt (≥85%) | Phosphodonor | -20°C (Desiccated) . Extremely hygroscopic. |

| Response Regulator | Purified (>90% purity) | Substrate | -80°C |

| Reaction Buffer | 50 mM Tris-HCl or HEPES (pH 7.0–7.5) | pH maintenance | 4°C |

| Magnesium Chloride | 1 M Stock ( | Essential cofactor | RT |

| Phos-tag™ Acrylamide | AAL-107 or equivalent | Validation (Gel shift) | 4°C (Dark) |

| MnCl2 or ZnCl2 | 10 mM Stock | Phos-tag cofactor | RT |

| EDTA | 0.5 M Stock (pH 8.0) | Quenching agent | RT |

Expert Insight: The AcP Stability Paradox

WARNING: Acetyl phosphate is chemically unstable in solution, particularly at higher temperatures and pH > 7.5.

Never make a large stock of AcP for long-term storage.

Always prepare the AcP solution immediately before the experiment.

Buffer Choice: While Tris is common, HEPES is often preferred if pH stability is an issue, as AcP hydrolysis releases acetate, potentially lowering the pH of weak buffers.

Experimental Protocol

Phase 1: Preparation of Fresh Acetyl Phosphate (100 mM)

-

Weigh out the Lithium Potassium Acetyl Phosphate salt.

-

Calculation: MW

184.1 g/mol . For 1 mL of 100 mM, use 18.4 mg.

-

-

Dissolve in Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl).

-

Keep on ice immediately. Do not filter sterilize unless necessary (loss of volume/time). Use within 1 hour.

Phase 2: Phosphorylation Reaction

This protocol assumes a final reaction volume of 50 µL. Scale as needed.

-

Prepare the Master Mix on ice:

-

Water: to final volume

-

5x Reaction Buffer: 10 µL (Final: 50 mM HEPES pH 7.5, 100 mM KCl)

-

MgCl2 (1 M): 1 µL (Final: 20 mM)

-

Purified RR: X µL (Final: 10–50 µM depending on downstream assay)

-

-

Initiate Reaction:

-

Add Acetyl Phosphate (100 mM stock): 5–25 µL.

-

Target Concentration: Typically 10 mM to 50 mM final concentration. A large molar excess (e.g., 500x over protein) is required to drive the equilibrium and counteract hydrolysis.

-

-

Incubation:

-

Incubate at 25°C to 37°C .

-

Duration: Variable.

-

Fast RRs (e.g., CheY): 2–5 minutes.

-

Slow RRs (e.g., OmpR, PhoB): 30–60 minutes.

-

-

-

Quenching (Critical):

-

To stop the reaction for analysis, add 5x SDS Loading Buffer supplemented with 50 mM EDTA .

-

Why EDTA? It chelates the

, instantly halting the kinase activity and stabilizing the phospho-aspartate during electrophoresis.

-

Phase 3: Validation via Phos-tag™ SDS-PAGE

Standard SDS-PAGE cannot distinguish phosphorylated RRs. Phos-tag™ acrylamide binds phosphate groups (

-

Gel Casting:

-

Prepare a standard acrylamide resolving gel (10–12%) supplemented with 50 µM Phos-tag™ and 100 µM

(or

-

-

Running Conditions:

-

Run at constant current (20–30 mA/gel) in standard Tris-Glycine-SDS buffer.

-

Note: Run on ice or in a cold room to prevent hydrolysis of the heat-labile phospho-aspartate.

-

-

Washing (Crucial Step):

-

Before staining (Coomassie or Silver), wash the gel 3 x 10 min in Transfer Buffer + 10 mM EDTA .

-

Reason:

/Phos-tag interferes with staining. EDTA removes the ions.

-

-

Visualization:

-

Stain as normal. The phosphorylated species (RR~P) will migrate slower (higher apparent MW) than the unphosphorylated species.

-

Workflow Visualization

Expert Troubleshooting & Optimization

The "Autodephosphorylation" Trap

Many RRs possess intrinsic autophosphatase activity (a self-timer mechanism).

-

Symptom: You see a band shift at 5 minutes, but it disappears by 30 minutes.

-

Solution: Perform a time-course experiment (1, 5, 10, 30, 60 min) to find the peak phosphorylation time (

). Do not assume "longer is better."

pH Drift

The hydrolysis of Acetyl Phosphate produces acetate and inorganic phosphate.

-

Solution: Ensure your buffer concentration is at least 50 mM . Verify pH after adding AcP if using very high concentrations (>50 mM).

Phos-tag "Wavy" Bands

-

Cause: Excess EDTA in the sample loading buffer can compete with the Phos-tag

in the gel during the run. -

Solution: While EDTA is needed to quench the reaction, keep the final concentration in the loaded sample < 5 mM if possible, or add extra

to the cathode buffer if resolution is poor. Alternatively, use

References

-

McCleary, W. R., & Stock, J. B. (1994). Acetyl phosphate and the activation of two-component response regulators.[3][4][5][6] Journal of Biological Chemistry, 269(50), 31567–31572.[3][4][7]

- Core Reference: Establishes the kinetics and feasibility of AcP-driven phosphoryl

-

Barbieri, C. M., & Stock, A. M. (2008). Universally applicable methods for monitoring response regulator aspartate phosphorylation both in vitro and in vivo using Phos-tag-based reagents. Analytical Biochemistry, 376(1), 73–82.

- Methodology: The definitive guide for using Phos-tag gels with labile aspartyl-phosph

-

Lukat, G. S., McCleary, W. R., Stock, A. M., & Stock, J. B. (1992). Phosphorylation of bacterial response regulator proteins by low molecular weight phospho-donors. Proceedings of the National Academy of Sciences, 89(15), 718–722.[5]

-

Kinoshita, E., Kinoshita-Kikuta, E., Takiyama, K., & Koike, T. (2006). Phosphate-binding tag, a new tool to visualize phosphorylated proteins. Molecular & Cellular Proteomics, 5(4), 749–757.

- Technology: Fundamental description of the Phos-tag chemistry.

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 3. Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetyl phosphate and the activation of two-component response regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Regulation of phosphate starvation-specific responses in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. collaborate.princeton.edu [collaborate.princeton.edu]

- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. datapdf.com [datapdf.com]

- 10. Citric acid cycle - Wikipedia [en.wikipedia.org]

Application Note: ATP Regeneration in Enzymatic Synthesis using Lithium Acetyl Phosphate

Abstract & Introduction

In biocatalysis, ATP-dependent enzymes (kinases, ligases, synthetases) are powerful tools for forming C-O, C-N, and C-C bonds. However, the stoichiometric use of ATP is economically prohibitive and chemically problematic due to the accumulation of inhibitory ADP/AMP.

This guide details the Acetate Kinase (ACK) / Acetyl Phosphate (AcP) system for ATP regeneration, specifically utilizing Lithium Acetyl Phosphate (LiAcP) . While various salts exist, LiAcP (often supplied as the Lithium-Potassium salt) is the preferred industrial reagent due to its superior solid-state stability and solubility profile compared to pure sodium or potassium salts.

Key Advantages of LiAcP/ACK System:

-

Thermodynamics: High phosphate transfer potential (

), effectively driving ATP formation. -

Cost-Efficiency: Significantly cheaper than Phosphoenolpyruvate (PEP) or Creatine Phosphate systems.

-

Atom Economy: The byproduct (acetate) is metabolically simple, though requires monitoring for inhibition.

Mechanism of Action

The system relies on the transfer of a phosphoryl group from Lithium Acetyl Phosphate to ADP, catalyzed by Acetate Kinase (ACK), usually derived from E. coli (AckA). This regenerates ATP, which is then consumed by the primary synthetic enzyme.

Figure 1: The coupled enzymatic cycle.[1] Acetyl phosphate acts as the sacrificial donor, maintaining high ATP/ADP ratios to drive the synthetic reaction forward.

Material Selection & Handling

Why Lithium Acetyl Phosphate?

While Acetyl Phosphate can exist as a disodium or potassium salt, the Lithium-Potassium Acetyl Phosphate salt is the industry standard for three reasons:

-

Hygroscopicity: It is less hygroscopic than the disodium salt, ensuring more accurate weighing and longer shelf-life.

-

Stability: It resists spontaneous hydrolysis in solid form better than other cations.

-

Solubility: High solubility in aqueous buffers allows for concentrated stock solutions (up to 1M).

Handling Precaution: AcP is thermodynamically unstable in solution.

-

Solid Storage: -20°C, desiccated.

-

Solution Stability: Hydrolyzes slowly at neutral pH but rapidly at acidic pH or high temperatures (>30°C). Always prepare fresh or store frozen at -80°C.

Experimental Protocol

Reagent Preparation[1]

-

Buffer A (Reaction Buffer): 50 mM HEPES or Tris-HCl, pH 7.5. (Avoid phosphate buffers to simplify analysis).

-

Cofactor Mix (10X): 100 mM MgCl₂. (Mg²⁺ is critical for kinase activity).

-

ATP Stock: 100 mM ATP (neutralized to pH 7.0).

-

LiAcP Stock: 500 mM Lithium Acetyl Phosphate in Buffer A. Prepare immediately before use.

-

Enzymes:

-

Acetate Kinase (ACK): >100 U/mL stock.

-

Synthetic Enzyme (Target): Specific activity dependent.

-

Standard Reaction Setup (1 mL scale)

This protocol is designed for a target substrate concentration of 10 mM .

| Component | Stock Conc. | Final Conc. | Volume (µL) | Role |

| Buffer A | 1X | - | to 1000 | pH Maintenance |

| Substrate | 100 mM | 10 mM | 100 | Target Molecule |

| MgCl₂ | 100 mM | 10 mM | 100 | Essential Cofactor |

| ATP | 100 mM | 1 mM | 10 | Catalytic Shuttle |

| LiAcP | 500 mM | 15 mM | 30 | Stoichiometric Donor (1.5 eq) |

| ACK | 50 U/mL | 5 U/mL | Variable | Regeneration Catalyst |

| Target Enzyme | Variable | Variable | Variable | Synthetic Catalyst |

Step-by-Step Procedure:

-

Dissolve Substrate: Add substrate to Buffer A in a glass vial.

-

Add Cofactors: Add MgCl₂ and catalytic ATP.

-

Initiate Regeneration: Add LiAcP and Acetate Kinase (ACK). Mix gently.

-

Start Reaction: Add the Target Enzyme.

-

Incubation: Incubate at 25°C–30°C with mild agitation (300 rpm).

-

Note: Avoid temperatures >35°C to prevent rapid LiAcP hydrolysis.

-

-

Monitoring: Withdraw 50 µL aliquots at 0, 1, 4, and 12 hours. Quench with 50 µL Methanol or Acetonitrile. Analyze via HPLC.

Self-Validating Controls (Crucial for E-E-A-T)

To ensure the system is working, run these parallel controls:

-

Negative Control: No ACK. (Confirms ATP is not regenerating; conversion should stop after 10% if 10% ATP is used).

-

Acetate Tolerance Test: Target Enzyme + Substrate + ATP + 20 mM Sodium Acetate . (Confirms if the byproduct inhibits your specific enzyme).

Troubleshooting & Optimization Logic

Acetate accumulation is the primary failure mode. If the target enzyme is sensitive to acetate, conversion will plateau.

Figure 2: Decision tree for troubleshooting low yields in LiAcP-driven synthesis.

References

-

Crans, D. C., & Whitesides, G. M. (1983). "A Convenient Synthesis of Disodium Acetyl Phosphate for Use in In Situ ATP Cofactor Regeneration." The Journal of Organic Chemistry.

-

[Link]

-

-

Andexer, J. N., & Richter, M. (2015).

-

[Link]

-

- Sigma-Aldrich (Merck).

-

Whitesides, G. M., et al. (1978). "Large-Scale Enzyme-Catalyzed Synthesis of ATP from Adenosine and Acetyl Phosphate."[2] Journal of the American Chemical Society.[2]

-

[Link]

-

Sources

Application Notes and Protocols: Lithium Potassium Acetyl Phosphate as a Novel Electrolyte Additive for Enhanced Lithium-Ion Battery Performance

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of Acetyl Phosphates in Energy Storage

The relentless pursuit of higher energy density, longer cycle life, and improved safety in lithium-ion batteries has led to intensive research into novel electrolyte formulations. Electrolyte additives, in particular, offer a cost-effective and potent strategy to enhance battery performance by tailoring the chemical environment at the electrode-electrolyte interface.[1] While various phosphate-based compounds have been explored, primarily for their flame-retardant properties and ability to form stable interfacial layers, the potential of simple organophosphates like acetyl phosphates remains largely unexplored in the public domain.

This document puts forth a pioneering application for Lithium Potassium Acetyl Phosphate (LPAP) as a multifunctional electrolyte additive. Drawing upon established principles of organophosphate chemistry in battery electrolytes and its known role as a high-energy phosphate donor in biochemical systems, we hypothesize that LPAP can uniquely contribute to the formation of a stable Solid Electrolyte Interphase (SEI) and Cathode Electrolyte Interphase (CEI), leading to improved cycling stability and safety.

These notes provide a comprehensive guide for researchers to explore and validate the efficacy of LPAP as a novel electrolyte additive. We will delve into the hypothesized mechanism of action, detailed protocols for electrolyte preparation and battery assembly, and a suite of electrochemical characterization techniques to rigorously evaluate its performance.

Physicochemical Properties of Lithium Potassium Acetyl Phosphate

A thorough understanding of the fundamental properties of LPAP is crucial for its application in battery electrolytes.

| Property | Value | Source |

| Chemical Formula | C₂H₃KLiO₅P | [2] |

| Molecular Weight | 184.06 g/mol | [2] |

| CAS Number | 94249-01-1 | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | >300 °C | [2] |

| Solubility | Soluble in water (25 mg/mL) |

Hypothesized Mechanism of Action

We propose that Lithium Potassium Acetyl Phosphate acts as a bifunctional additive, contributing to both anode and cathode stability through the formation of a robust protective interphase. This hypothesis is grounded in the known behavior of similar non-fluorinated organophosphate additives like trimethyl phosphate (TMP) and triethyl phosphate (TEP), which have been shown to participate in SEI formation and enhance safety.[3][4][5]

At the Anode: Formation of a Stable SEI

During the initial formation cycles, we hypothesize that the acetyl phosphate anion will be preferentially reduced at the graphite anode surface. This reductive decomposition is expected to form a stable, inorganic-rich SEI layer composed of lithium phosphate and other lithium salts. This layer can effectively suppress the continuous decomposition of the bulk electrolyte, leading to higher coulombic efficiency and longer cycle life. The mechanism is analogous to other film-forming additives that create a passivating layer on the anode.[6]

At the Cathode: Enhancing the CEI and Scavenging Protic Species

At the cathode, especially at high voltages, the acetyl phosphate may undergo oxidative decomposition to form a protective phosphate-based CEI. This layer can mitigate the dissolution of transition metals from the cathode material, a key degradation mechanism in high-energy-density batteries.[1] Furthermore, the acetyl phosphate anion may act as a scavenger for trace amounts of protic impurities (like HF) in the electrolyte, which are detrimental to both the cathode and anode.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and evaluation of LPAP as a battery electrolyte additive. All procedures involving battery-grade materials should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Protocol 1: Preparation of LPAP-Containing Electrolyte

This protocol details the preparation of a standard lithium-ion battery electrolyte with the addition of LPAP.

Materials:

-

Lithium Potassium Acetyl Phosphate (LPAP), battery grade or highest purity available

-

Battery-grade electrolyte solvents (e.g., ethylene carbonate (EC) and ethyl methyl carbonate (EMC), 3:7 by weight)

-

Lithium hexafluorophosphate (LiPF₆), battery grade

-

Argon-filled glovebox

-

Magnetic stirrer and stir bars

-

Precision balance

Procedure:

-

Solvent Preparation: In the glovebox, prepare the EC/EMC solvent mixture in the desired ratio (e.g., 3:7 by weight).

-

LPAP Dissolution: Weigh the desired amount of LPAP to achieve the target concentration (e.g., 0.5%, 1%, 2% by weight). Add the LPAP to the solvent mixture and stir until fully dissolved. The concentration of the additive is a critical parameter and should be systematically varied to find the optimal loading.

-

LiPF₆ Addition: Slowly add the LiPF₆ salt to the LPAP-containing solvent mixture while stirring to achieve the final concentration (typically 1.0 M). Continue stirring until the salt is completely dissolved.

-

Homogenization: Allow the final electrolyte solution to stir for several hours to ensure homogeneity.

Protocol 2: Coin Cell Assembly and Formation Cycling

This protocol outlines the assembly of 2032-type coin cells for electrochemical testing.

Materials:

-

Cathode (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ or LiFePO₄) and anode (graphite) electrodes

-

Celgard separator

-

Prepared LPAP-containing electrolyte and a baseline electrolyte (without LPAP) for comparison

-

Coin cell components (casings, spacers, springs)

-

Crimping machine

-

Battery cycler

Procedure:

-

Electrode and Separator Preparation: Dry the electrodes and separator under vacuum at appropriate temperatures (e.g., 120°C for electrodes, 70°C for separator) for at least 12 hours before transferring to the glovebox.

-

Cell Assembly: Assemble the coin cells in the following order: negative cap, anode, separator, cathode, spacer, spring, positive cap.

-

Electrolyte Addition: Add a precise amount of the prepared electrolyte (typically 20-30 µL) onto the separator.

-

Crimping: Crimp the coin cell to ensure proper sealing.

-

Formation Cycling: Perform initial formation cycles at a low C-rate (e.g., C/20 or C/10) for 2-3 cycles to form the initial SEI layer.

Protocol 3: Electrochemical Performance Evaluation

A suite of electrochemical techniques should be employed to thoroughly evaluate the impact of LPAP on battery performance.

1. Cyclic Voltammetry (CV):

-

Objective: To determine the electrochemical stability window of the LPAP-containing electrolyte and identify the reduction and oxidation potentials of the additive.

-

Procedure: Assemble a three-electrode cell with lithium metal as the reference and counter electrodes and a glassy carbon or platinum working electrode.[7] Sweep the potential at a slow scan rate (e.g., 0.1 mV/s) over a wide voltage range (e.g., 0 to 5 V vs. Li/Li⁺).[7][8] Compare the voltammograms of the baseline and LPAP-containing electrolytes to identify new redox peaks corresponding to the decomposition of LPAP.

2. Galvanostatic Cycling:

-

Objective: To evaluate the long-term cycling performance, coulombic efficiency, and rate capability of cells with the LPAP additive.

-

Procedure: Cycle the coin cells at various C-rates (e.g., C/5, C/2, 1C, 2C) between the designated voltage limits for the chosen electrode chemistry.[9][10] Monitor the discharge capacity and coulombic efficiency over a large number of cycles (e.g., 100-500 cycles).[3] Compare the capacity retention of cells with and without LPAP.

3. Electrochemical Impedance Spectroscopy (EIS):

-

Objective: To probe the impedance of the SEI and CEI layers and understand the charge transfer kinetics at the electrode-electrolyte interface.[11]

-

Procedure: Perform EIS measurements on the cells at different states of charge (SOC) and after a certain number of cycles.[12] The resulting Nyquist plots can be fitted to an equivalent circuit model to extract the resistance of the SEI/CEI and the charge transfer resistance.[13] A lower and more stable interfacial resistance over cycling would indicate the formation of a beneficial interphase due to LPAP.

Expected Outcomes and Data Interpretation

| Performance Metric | Expected Improvement with LPAP | Rationale |

| First Cycle Coulombic Efficiency | Increased | Formation of a more stable and efficient SEI layer, reducing irreversible capacity loss. |

| Capacity Retention | Improved | A stable SEI/CEI minimizes electrolyte decomposition and electrode degradation over extended cycling. |

| Rate Capability | Potentially Improved | A well-formed, ionically conductive SEI/CEI could facilitate faster Li⁺ transport. |

| Interfacial Impedance (from EIS) | Lower and more stable | Indicates the formation of a less resistive and more robust protective layer on the electrodes. |

| Safety (from thermal testing) | Enhanced | Phosphate compounds are known to have flame-retardant properties. |

Conclusion and Future Directions

The application of Lithium Potassium Acetyl Phosphate as a novel electrolyte additive represents a promising, yet unexplored, avenue for advancing lithium-ion battery technology. The protocols outlined in this document provide a robust framework for the systematic evaluation of its performance. Successful validation of the hypothesized mechanisms could pave the way for a new class of simple, cost-effective, and highly effective electrolyte additives.

Future work should focus on post-mortem analysis of the cycled electrodes using techniques such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to provide direct evidence of the composition and morphology of the SEI and CEI layers formed in the presence of LPAP.

References

-

Advanced Low-Flammable Electrolytes for Stable Operation of High-Voltage Lithium-Ion Batteries. PubMed. [Link]

-

Lithium potassium acetyl phosphate, high-energy phosphate donor. Chem-Impex. [Link]

-

Electrolytes Containing Triethyl Phosphate Solubilized Lithium Nitrate for Improved Silicon Anode Performance. DigitalCommons@URI. [Link]

-

Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. The Journal of Physical Chemistry C - ACS Publications. [Link]

- Electrolyte for lithium ion battery and preparation method thereof.

-

Interfacial Decomposition Behaviour of Triethyl Phosphate‐Based Electrolytes for Lithium‐Ion Batteries. ResearchGate. [Link]

-

Safer Triethyl Phosphate Based Electrolyte Enables Nonflammable and High Temperature Endurance for Lithium Ion Battery. ResearchGate. [Link]

-

Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. OSTI.GOV. [Link]

-

Ameliorating Phosphonic-Based Nonflammable Electrolytes Towards Safe and Stable Lithium Metal Batteries. PMC - NIH. [Link]

-

Differential Analysis of Galvanostatic Cycle Data from Li-Ion Batteries: Interpretative Insights and Graphical Heuristics. Chemistry of Materials - ACS Publications. [Link]

-

Electrochemical Impedance Spectroscopy Investigation of the SEI Formed on Lithium Metal Anodes. ACS Electrochemistry - ACS Publications. [Link]

-

The cyclic voltammetry (CV) of electrolytes on different electrodes. ResearchGate. [Link]

-

High-Concentration Trimethyl Phosphate-Based Nonflammable Electrolytes with Improved Charge–Discharge Performance of a Graphite Anode for Lithium-Ion Cells. ResearchGate. [Link]

-

Electrochemical Impedance Spectroscopy of Lithium-Ion Cells at Progressive States of Charge. University of Birmingham. [Link]

-

Mixing Electrolyte for Ion-Lithium Batteries. Jongia Mixing Technology. [Link]

-

(a) Galvanostatic charge-discharge tests for a graphite electrode... ResearchGate. [Link]

-

Effective SEI Formation via Phosphazene‐Based Electrolyte Additives for Stabilizing Silicon‐Based Lithium‐Ion Batteries. ResearchGate. [Link]

-

Protocol for cyclic voltammetry. iGEM. [Link]

-

Modeling and Applications of Electrochemical Impedance Spectroscopy (EIS) for Lithium-ion Batteries. Journal of Electrochemical Science and Technology. [Link]

-

Effect of High-Voltage Additives on Formation of Solid Electrolyte Interphases in Lithium-Ion Batteries. MDPI. [Link]

-

Protocols for studying intercalation electrodes materials- I: Galvanostatic cycling/potential limitations (GCPL) GITT Battery. BioLogic. [Link]

-

Guidelines to Design Electrolytes for Lithium-ion Batteries: Environmental Impact, Physicochemical and Electrochemical Properties. HZDR. [Link]

-

Electrochemical Impedance Spectroscopy Investigation of the SEI Formed on Lithium Metal Anodes. PMC - PubMed Central. [Link]

-

galvanostatic cycling tests: Topics by Science.gov. Science.gov. [Link]

-

(PDF) Effect of High-Voltage Additives on Formation of Solid Electrolyte Interphases in Lithium-Ion Batteries. ResearchGate. [Link]

-

Study of Electrode Mechanism by Cyclic Voltammetry. University of Kentucky. [Link]

-

Lab 1: Cyclic Voltammetry. Chemistry LibreTexts. [Link]

-

Investigations on Electrolyte Additives and Formation Mechanism of the Solid Electrolyte Interphase for Sodium Ion Batteries. ACS Applied Materials & Interfaces - ACS Publications. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Advanced Low-Flammable Electrolytes for Stable Operation of High-Voltage Lithium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Rise of Electrolyte Additives in Advancing Lithium ion Battery [sigmaaldrich.com]

- 7. pages.jh.edu [pages.jh.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. biologic.net [biologic.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Electrochemical Impedance Spectroscopy Investigation of the SEI Formed on Lithium Metal Anodes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. faraday.ac.uk [faraday.ac.uk]

- 13. jecst.org [jecst.org]

Acetyl phosphate as a phosphoryl donor for two-component system response regulators

Application Note: Acetyl Phosphate as a Non-Canonical Phosphoryl Donor for Two-Component System Response Regulators

Executive Summary & Scientific Rationale

In bacterial Two-Component Systems (TCS), the canonical activation of a Response Regulator (RR) occurs via phosphotransfer from a cognate Histidine Kinase (HK).[1] However, this paradigm is incomplete. Acetyl phosphate (AcP) , a high-energy intermediate of the Pta-AckA metabolic pathway, functions as a global signal capable of directly phosphorylating a wide array of RRs on their conserved aspartate residues, independent of their cognate kinases.[1]

This mechanism couples the metabolic status of the cell (carbon flux) directly to gene expression. For researchers, AcP is an indispensable tool for:

-

In Vitro Characterization: Activating "orphan" RRs or studying RR function in the absence of the HK.

-

Drug Discovery: Screening inhibitors of RR dimerization/DNA binding without the complexity of the HK.

-

Physiological Studies: Understanding how metabolic overflow metabolism impacts virulence and biofilm formation.

This guide provides high-fidelity protocols for utilizing AcP as a phosphoryl donor, grounded in the seminal work of McCleary, Stock, and Wolfe.

Mechanism of Action

AcP contains a high-energy anhydride bond with a standard free energy of hydrolysis (

-

Chemical Basis: In the presence of divalent metal ions (specifically

), the phosphoryl group of AcP attacks the nucleophilic oxygen of the conserved aspartate in the RR receiver domain. -

Kinetic Distinction: Unlike HK-driven phosphorylation, which is protein-protein specific and high affinity, AcP-driven phosphorylation is driven by concentration . The

for AcP is typically in the millimolar range (1–10 mM), making the RR a sensor of the intracellular AcP pool, which fluctuates with metabolic state.

Pathway Visualization: The Pta-AckA Axis

Figure 1: The dual-activation pathway. AcP serves as a metabolic bypass, directly activating Response Regulators when carbon flux exceeds the TCA cycle capacity (overflow metabolism).

Protocol A: In Vitro Phosphorylation of RRs using AcP

Objective: Generate phosphorylated Response Regulator (RR~P) for biochemical assays (EMSA, dimerization studies) without using radioactive ATP or purifying the Histidine Kinase.

Reagents & Equipment

-

Purified Response Regulator (>95% purity).

-

Lithium Potassium Acetyl Phosphate (Sigma/Merck, typically sold as a salt).

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM

. -

Stop Solution: 4x SDS-PAGE loading buffer supplemented with 50 mM EDTA.

-

Detection: Phos-tag™ Acrylamide (Wako/Fujifilm) or standard Coomassie if a gel shift is visible.

Step-by-Step Procedure

-

AcP Stock Preparation (CRITICAL):

-

Prepare a 100 mM AcP stock solution in sterile water.

-

Expert Note: AcP is hydrolytically unstable.[2] Prepare fresh immediately before use. Do not store frozen stocks for kinetic data, as freeze-thaw cycles degrade AcP to acetate + Pi. Keep on ice.

-

-

Reaction Assembly:

-

In a microcentrifuge tube, combine:

-

Reaction Buffer (to 1x final)

-

Purified RR (Final conc: 5–20 µM)

- (Final conc: 10 mM – Essential cofactor )

-

-

Equilibrate at 25°C or 37°C for 2 minutes.

-

-

Initiation:

-

Add AcP stock to a final concentration of 10–50 mM .

-

Note: High concentrations are required because the affinity (

) is low compared to HK-RR interactions.

-

-

Incubation:

-

Incubate for 10–60 minutes.

-

Expert Insight: Most RRs reach steady-state phosphorylation within 30–60 minutes. The level of phosphorylation is a balance between the rate of transfer (

) and the rate of autodephosphorylation (

-

-

Quenching:

-

Remove aliquots at desired time points.

-

Immediately mix with Stop Solution containing EDTA .

-

Why EDTA? It chelates the